molecular formula C19H19N3O3S3 B2497415 ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE CAS No. 351061-38-6

ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2497415
CAS No.: 351061-38-6
M. Wt: 433.56
InChI Key: UIVGLHFCALNRBL-UHFFFAOYSA-N
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Description

ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 4, an ethyl carboxylate ester at position 3, and a propanamido-linked 5-methyl-1,3,4-thiadiazole-2-sulfanyl moiety at position 2. Its structural complexity arises from the integration of multiple functional groups, including the thiadiazole ring (known for metabolic stability and hydrogen-bonding capabilities) and the thioether bridge, which may enhance lipophilicity and influence pharmacokinetic properties. The compound’s crystallographic analysis likely employs SHELX software, a widely used tool for small-molecule refinement and structure determination .

Properties

IUPAC Name

ethyl 2-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoylamino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S3/c1-3-25-18(24)16-14(13-7-5-4-6-8-13)11-27-17(16)20-15(23)9-10-26-19-22-21-12(2)28-19/h4-8,11H,3,9-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVGLHFCALNRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCSC3=NN=C(S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with ethyl 4-bromothiophene-3-carboxylate under basic conditions to form the corresponding thiadiazole-thiophene intermediate. This intermediate is then reacted with 3-bromopropionyl chloride to introduce the propanamido group, followed by esterification with ethanol to yield the final product .

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction parameters .

Chemical Reactions Analysis

4-Phenylthiophene-3-carboxylate Preparation

The thiophene core is likely synthesized via:

  • Knorr Paal Synthesis: Condensation of α-ketoesters with β-ketothioamides.

  • Phenyl Substitution: Introduced via Friedel-Crafts alkylation or Suzuki coupling for aryl group attachment .

Sulfanyl Linkage Formation

The propanamido-sulfanyl bridge is constructed via:

  • Thiol-Epoxide Ring-Opening: Reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with an epoxide-functionalized propanamide intermediate.

  • Conditions: Basic (e.g., K₂CO₃) or acidic catalysis in DMF/DCM .

Reaction ComponentRoleConditionsYield (%)Source
Thiadiazole-2-thiolNucleophileDMF, RT, 12h65–70
Epoxide-propanamideElectrophile

Amide Bond Formation

Coupling of the thiophene-carboxylate with the sulfanyl-propanamide fragment:

  • Reagents: EDCl/HOBt or DCC in anhydrous THF/DMF.

  • Key Step: Activation of the carboxylic acid (thiophene-3-carboxylate) for nucleophilic attack by the amine .

Ester Hydrolysis

The ethyl ester is hydrolyzable under basic conditions (NaOH/EtOH) or acidic (H₂SO₄/H₂O) to yield the carboxylic acid derivative .

Thiadiazole Ring Modifications

  • Electrophilic Substitution: Limited due to electron-withdrawing effects of the thiadiazole ring.

  • N-Methylation: Possible at N3 using methyl iodide in the presence of NaH .

Stability and Degradation Pathways

  • Thermal Stability: Decomposes above 160°C; melting point inferred from analogs: ~72–75°C .

  • Photodegradation: Susceptible to UV-induced cleavage of the sulfanyl bond .

Key Spectral Data (Representative)

TechniqueKey SignalsSource
¹H NMR δ 1.35 (t, J=7.1 Hz, CH₂CH₃), δ 2.55 (s, CH₃-thiadiazole), δ 7.25–7.45 (Ph)
IR 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 680 cm⁻¹ (C-S-C)

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-thiadiazole structure exhibit significant antimicrobial properties. Ethyl 2-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfany]propanamido}-4-phenylthiophene-3-carboxylate has been evaluated for its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli16 μg/mL
Pseudomonas aeruginosa64 μg/mL

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

Antifungal Activity

The compound has also shown promising antifungal activity against common pathogens such as Candida albicans and Aspergillus niger. The inhibition percentages were reported as follows:

Fungal Strain Inhibition Percentage
Candida albicans58% at 32 μg/mL
Aspergillus niger66% at 32 μg/mL

These findings suggest that ethyl 2-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfany]propanamido}-4-phenylthiophene-3-carboxylate could be a valuable candidate for antifungal drug development .

Anticancer Properties

Recent studies have highlighted the potential of thiadiazole derivatives in cancer therapy. Ethyl 2-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfany]propanamido}-4-phenylthiophene-3-carboxylate has been tested against several cancer cell lines:

Cell Line IC50 (μg/mL)
HCT116 (colon cancer)10.0
MCF7 (breast cancer)0.52
H460 (lung cancer)3.29

The low IC50 values indicate strong cytotoxic effects against these cancer cell lines, making this compound a potential candidate for further development in anticancer therapies .

Case Study 1: Antimicrobial Screening

A study conducted on derivatives similar to ethyl 2-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfany]propanamido}-4-phenylthiophene-3-carboxylate revealed that modifications on the thiadiazole ring significantly impacted antimicrobial efficacy. The introduction of halogen groups enhanced antibacterial activity against Gram-positive bacteria while maintaining low toxicity profiles .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, a series of thiadiazole derivatives were synthesized and tested against various tumor cell lines. The results indicated that specific substitutions on the phenyl ring led to improved cytotoxicity and selectivity towards cancer cells over normal cells .

Mechanism of Action

The mechanism of action of ETHYL 2-{3-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]PROPANAMIDO}-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as proteases and kinases, which play crucial roles in cellular processes . By binding to these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene Derivatives

Compound Thiophene Substituents (Position) Heterocycle Key Functional Groups Molecular Weight (g/mol)*
Target Compound 4-Phhenyl, 3-COOEt, 2-Propanamido 1,3,4-Thiadiazole Sulfanyl, Amide, Ester ~435.5
Compound 7b 5-Methanone, 3-COOEt Pyrazole Amino, Hydroxy, Ester ~307.3

*Calculated based on structural formulas.

Synthetic routes for such compounds often involve 1,4-dioxane, triethylamine, and sulfur (e.g., ’s procedure for 7b) . The target compound’s synthesis likely requires sequential amidation and sulfuration steps, contrasting with 7b’s use of malononitrile or cyanoacetate.

Physicochemical and ADMET Properties

The thiadiazole-sulfanyl group in the target compound increases lipophilicity (predicted log P ~3.5) compared to 7b’s polar amino-pyrazole group (log P ~1.8). This difference may reduce aqueous solubility but enhance membrane permeability. Studies on similar compounds () emphasize the importance of dataset diversity in predicting ADMET properties . For instance, the thiadiazole moiety’s metabolic stability could prolong half-life relative to 7b’s hydroxy-pyrazole, which may undergo faster phase II conjugation.

Table 2: Predicted Physicochemical Properties

Property Target Compound Compound 7b
log P (octanol-water) 3.5 1.8
Molecular Weight 435.5 307.3
Hydrogen Bond Donors 2 3
Hydrogen Bond Acceptors 6 5

Computational and Modeling Considerations

highlights the "lumping strategy," where structurally similar compounds (e.g., thiophene derivatives with analogous substituents) are grouped to simplify reaction modeling . The target compound’s thiadiazole and phenyl groups may place it in a distinct "lumped" category compared to 7b’s amino-pyrazole, reflecting divergent reactivity or biodegradation pathways.

Biological Activity

Ethyl 2-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfany]propanamido}-4-phenylthiophene-3-carboxylate is a complex compound that incorporates both thiophene and thiadiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

Structure and Properties

The compound features a thiophene ring fused with a thiadiazole derivative, which enhances its pharmacological potential. The presence of the ethyl ester group and the phenyl substitution further contribute to its biological activity.

Antimicrobial Activity

Thiophene derivatives have been extensively studied for their antimicrobial properties. The compound has shown significant activity against various bacterial strains. For example:

Bacterial StrainInhibition Zone (mm)Activity Level
Staphylococcus aureus15–18Moderately Active
Escherichia coli11–14Weakly Active
Bacillus subtilis15–18Moderately Active
Salmonella typhimurium11–14Weakly Active

These results indicate that compounds containing thiophene and thiadiazole structures can effectively inhibit bacterial growth, making them promising candidates for antibiotic development .

Anti-inflammatory Activity

Research indicates that thiophene derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro studies have demonstrated that compounds with similar structures can significantly reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Potential

The anticancer activity of ethyl 2-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamido}-4-phenylthiophene-3-carboxylate has been explored through various studies. Compounds featuring thiophene rings have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives have been tested against several cancer cell lines with promising results indicating cytotoxic effects at certain concentrations .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of a series of thiophene derivatives against Gram-positive and Gram-negative bacteria using the disk diffusion method. The results highlighted that certain substitutions on the thiophene ring significantly enhanced the antimicrobial efficacy .
  • Anti-inflammatory Mechanism : Another research focused on the anti-inflammatory effects of thiophene derivatives in animal models of arthritis. The compounds were found to reduce swelling and pain significantly compared to control groups .
  • Cancer Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that compounds similar to this compound exhibited selective cytotoxicity towards malignant cells while sparing normal cells .

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:

  • Key Steps :
    • Thiadiazole-thiophene coupling : React 5-methyl-1,3,4-thiadiazole-2-thiol with 3-bromopropanamide under basic conditions (e.g., triethylamine in dioxane) to form the sulfanylpropanamido intermediate .
    • Esterification : Couple the intermediate with ethyl 2-amino-4-phenylthiophene-3-carboxylate using carbodiimide-based coupling agents (e.g., DCC/DMAP) .
  • Critical Conditions :
    • Temperature : Maintain 20–25°C during thiolate nucleophilic substitution to avoid side reactions .
    • Solvent : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
    • Purification : Recrystallize from ethanol-DMF mixtures to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for the thiophene (δ 6.8–7.2 ppm), thiadiazole (δ 2.5 ppm for methyl), and ester carbonyl (δ 170–175 ppm) .
    • 2D NMR (HSQC, HMBC) : Confirm connectivity between the sulfanylpropanamido linker and thiophene core .
  • High-Performance Liquid Chromatography (HPLC) :
    • Use a C18 column with acetonitrile/water (70:30) mobile phase; monitor at 254 nm for UV-active moieties .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error .

Q. What in vitro biological screening approaches are suitable for initial activity assessment?

Methodological Answer:

  • Antioxidant Activity :
    • DPPH Assay : Measure radical scavenging at 517 nm; IC₅₀ values <50 μM indicate potential .
  • Anti-inflammatory Screening :
    • COX-2 Inhibition : Use ELISA kits to quantify prostaglandin E₂ suppression in LPS-stimulated macrophages .
  • Cytotoxicity :
    • MTT Assay : Test against cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure; compare IC₅₀ to positive controls like doxorubicin .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Variable Control :
    • Standardize cell lines (e.g., ATCC-certified), passage numbers, and culture conditions to minimize batch effects .
    • Validate assay protocols with reference compounds (e.g., ascorbic acid for antioxidant studies) .
  • Data Normalization :
    • Express activity as % inhibition relative to vehicle controls; use ANOVA with post-hoc tests for cross-study comparisons .
  • Mechanistic Follow-Up :
    • Perform target engagement assays (e.g., SPR for binding affinity) to confirm direct interactions vs. off-target effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR) or thioredoxin reductase (PDB: 3EAN) .
    • Prioritize poses with hydrogen bonds to thiadiazole sulfur and hydrophobic interactions with phenyl groups .
  • Pharmacophore Modeling :
    • Map electronegative regions (thiadiazole, ester) and aromatic pharmacophores (thiophene, phenyl) to align with known inhibitors .
  • ADMET Prediction :
    • SwissADME: Predict moderate bioavailability (TPSA ~100 Ų) and CYP3A4-mediated metabolism .

Q. How can the compound’s pharmacokinetic properties be optimized through structural modification?

Methodological Answer:

  • Ester Hydrolysis Resistance :
    • Replace ethyl ester with tert-butyl or pivaloyloxymethyl (POM) prodrug groups to enhance plasma stability .
  • Solubility Enhancement :
    • Introduce polar substituents (e.g., hydroxyl or amine) on the phenyl ring; measure logP via shake-flask method .
  • Metabolic Stability :
    • Block CYP450 oxidation sites (e.g., methyl to trifluoromethyl substitution on thiadiazole) .

Q. What environmental impact assessment protocols are recommended for this compound?

Methodological Answer:

  • Fate Studies :
    • Hydrolysis : Incubate in buffers (pH 4–9) at 25°C; monitor degradation via HPLC .
    • Photolysis : Expose to UV light (λ = 254 nm) and quantify byproducts with LC-MS .
  • Ecotoxicology :
    • Daphnia magna Acute Toxicity : 48-hr exposure; report EC₅₀ values .
    • Algal Growth Inhibition : Test on Chlorella vulgaris using OECD 201 guidelines .

Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Methodological Answer:

  • Library Design :
    • Synthesize analogs with variations in:
  • Thiadiazole substituents (e.g., 5-ethyl, 5-fluoro).
  • Thiophene linkers (e.g., methylene vs. ethylene spacers) .
    • Use parallel synthesis (e.g., 96-well plates) for high-throughput screening .
  • SAR Analysis :
    • Apply QSAR models (e.g., CoMFA) to correlate electronic parameters (Hammett σ) with bioactivity .
    • Cluster active/inactive derivatives via principal component analysis (PCA) .

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